Fenethazine hydrochloride
Overview
Description
Fenethazine hydrochloride, also known as N,N-Dimethyl-2-phenothiazin-10-ylethanamine hydrochloride, is a first-generation antihistamine belonging to the phenothiazine group. It is primarily used for its sedative and antihistaminic properties. This compound is structurally related to other phenothiazine derivatives such as promethazine and chlorpromazine .
Mechanism of Action
Target of Action
Fenethazine hydrochloride is a first-generation antihistamine of the phenothiazine group . As an antihistamine, its primary targets are histamine receptors , specifically the H1 receptor . These receptors play a crucial role in allergic reactions, and by blocking them, this compound can help alleviate allergy symptoms.
Biochemical Pathways
This compound is involved in the fenethazine H1-antihistamine action pathway . By blocking the H1 histamine receptors, it disrupts the normal biochemical pathways of histamine, leading to a reduction in allergy symptoms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the blockade of H1 histamine receptors . This prevents histamine from binding to these receptors and exerting its effects, thereby reducing the symptoms of allergies. The crystal structures of this compound indicate that the formation of a cation radical causes the phenothiazine ring of the fenethazine molecule to be flattened .
Biochemical Analysis
Biochemical Properties
In addition to histamine receptors, fenethazine hydrochloride interacts with various enzymes and proteins. It has been observed to inhibit calmodulin and protein kinase C, which are crucial in cellular signaling pathways . The inhibition of these enzymes can lead to a reduction in cellular proliferation and modulation of immune responses.
Cellular Effects
This compound exerts several effects on different cell types and cellular processes. In immune cells, it reduces the release of histamine and other inflammatory mediators, thereby mitigating allergic responses. In neuronal cells, it has a sedative effect by inhibiting the action of neurotransmitters such as dopamine and serotonin .
The compound also influences cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein kinase C, this compound can alter the phosphorylation status of various proteins, leading to changes in gene expression and cellular metabolism. This can result in reduced cell proliferation and altered immune responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors, thereby blocking the action of histamine. Additionally, it inhibits the activity of calmodulin and protein kinase C, which are involved in various cellular signaling pathways .
This compound also affects the dopaminergic and serotonergic systems by inhibiting the reuptake of dopamine and serotonin. This leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its sedative and antiemetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure due to potential degradation. Long-term studies have shown that this compound can lead to sustained inhibition of histamine release and reduced cellular proliferation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it effectively reduces allergic symptoms and provides sedation without significant adverse effects. At higher doses, this compound can cause toxicity, including symptoms such as hypotension, dizziness, and gastrointestinal disturbances .
Metabolic Pathways
This compound is metabolized primarily in the liver. The main metabolic pathway involves the hydroxylation of the phenothiazine ring, followed by conjugation with glucuronic acid. This process is mediated by cytochrome P450 enzymes, particularly CYP3A4 . The metabolites are then excreted in the urine.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound can cross the blood-brain barrier, contributing to its central nervous system effects .
Subcellular Localization
This compound is primarily localized in the cytoplasm and cell membrane. It does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its interaction with membrane-bound receptors and enzymes suggests that it exerts its effects at the cell surface and within the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenethazine hydrochloride typically involves the reaction of phenothiazine with 2-dimethylaminoethyl chloride hydrochloride. The process can be summarized as follows :
Stage 1: Phenothiazine is reacted with n-butyllithium in hexane and toluene at -78°C under an inert atmosphere for 1 hour.
Stage 2: The resulting intermediate is then reacted with 2-chloroethyl dimethylamine hydrochloride in the presence of n-butyllithium and triisobutylaluminum in hexane and toluene. The mixture is refluxed overnight under an inert atmosphere.
Purification: The crude product is cooled, filtered, and extracted with ethyl acetate and saturated sodium bicarbonate solution. The organic phase is washed with brine, dried with anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography using silica gel and a chloroform-methanol mixture.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the purification process is scaled up to accommodate industrial quantities.
Chemical Reactions Analysis
Types of Reactions: Fenethazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenothiazine ring can be oxidized to form sulfoxides and sulfones.
Reduction: The nitro group in phenothiazine derivatives can be reduced to amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated phenothiazine derivatives.
Scientific Research Applications
Fenethazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various phenothiazine derivatives.
Biology: Studied for its effects on histamine receptors and its potential use in allergy treatments.
Medicine: Investigated for its sedative and antihistaminic properties, as well as its potential use in treating motion sickness and nausea.
Industry: Utilized in the development of new pharmaceuticals and as a model compound for studying phenothiazine chemistry
Comparison with Similar Compounds
Fenethazine hydrochloride is structurally and functionally similar to other phenothiazine derivatives, such as:
Promethazine: Also a first-generation antihistamine with sedative properties.
Chlorpromazine: Primarily used as an antipsychotic but also has antihistaminic effects.
Phenbenzamine: A precursor to fenethazine, used in the synthesis of various phenothiazine derivatives
Uniqueness: this compound is unique in its specific combination of antihistaminic and sedative properties, making it particularly useful in treating allergic reactions accompanied by insomnia or anxiety.
Properties
IUPAC Name |
N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIPCLCBYTWUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208088 | |
Record name | Fenethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5934-20-3 | |
Record name | Fenethazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5934-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenethazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etizin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fenethazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENETHAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of cation radical formation on the structure of Fenethazine hydrochloride?
A1: The formation of a cation radical significantly affects the structure of this compound. The research paper highlights that the phenothiazine ring system becomes flattened upon cation radical formation. [] Specifically, the dihedral angle between the benzene rings within the phenothiazine structure increases from 140.3° in the neutral this compound to 174.7° or 167.5° in the cation radical form complexed with copper(II) chloride. [] This flattening effect suggests a change in the electronic structure and potentially alters the molecule's interactions with other molecules. Additionally, the conformation of the 2-aminoethyl side chain changes from a near gauche form in the neutral molecule to a trans conformation in the cation radical. [] These structural changes provide insights into the potential reactivity and binding properties of this compound upon oxidation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.